2-(Methylthio)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(Methylthio)thiazole-5-boronic acid pinacol ester is an organoboron compound with the molecular formula C10H16BNO2S. It is a boronic ester derivative of thiazole, featuring a methylthio group at the 2-position and a boronic acid pinacol ester at the 5-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(Methylthio)thiazole with a boronic acid derivative under suitable conditions. One common method is the palladium-catalyzed borylation of 2-(Methylthio)thiazole using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene), in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), and bases (e.g., K2CO3, NaOH).
Protodeboronation: Reagents such as acids (e.g., HCl) or specific catalysts are used under mild conditions.
Major Products
Scientific Research Applications
2-(Methylthio)thiazole-5-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylthio)thiazole-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-boronic acid pinacol ester: Similar in structure but with a thiophene ring instead of a thiazole ring.
3-Methoxythiophene-2-boronic acid pinacol ester: Contains a methoxy group and a thiophene ring.
Uniqueness
2-(Methylthio)thiazole-5-boronic acid pinacol ester is unique due to the presence of both a methylthio group and a thiazole ring, which can impart specific electronic and steric properties to the compound. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGOIJMFZHZANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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